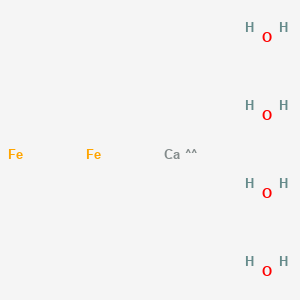
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, also known as DOA, is a chemical compound that has been extensively studied for its potential use in scientific research. DOA is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers exploring various areas of biology and medicine. In
Aplicaciones Científicas De Investigación
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease, and as a tool for studying the function of ion channels in the nervous system. This compound has also been used in studies investigating the role of oxidative stress in various disease states, as well as in studies exploring the mechanisms of action of various drugs.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide is not fully understood, but it is believed to involve its interaction with various cellular components, including ion channels and metal ions. This compound has been shown to have a high affinity for zinc ions, and this interaction may be involved in its ability to inhibit the activity of certain enzymes. Additionally, this compound has been shown to modulate the activity of ion channels in the nervous system, which may be involved in its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to modulate the activity of ion channels, inhibit the activity of certain enzymes, and induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various disease states characterized by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has several advantages for use in lab experiments, including its stability, solubility in water, and ability to penetrate cell membranes. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for specialized equipment for its detection and quantification.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, including its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease, as well as its use as a tool for studying the function of ion channels and metal ions in the nervous system. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential use in other areas of biology and medicine.
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its range of biochemical and physiological effects. Its synthesis method is well-established, and it has a wide range of potential applications in various areas of biology and medicine. Further research is needed to fully elucidate its mechanism of action and to explore its potential use as a therapeutic agent and tool for studying cellular function.
Métodos De Síntesis
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethyl-5-hydroxy-2(5H)-furanone with N-chloroacetamide. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been well-established and has been used by numerous researchers to produce this compound for their experiments.
Propiedades
Número CAS |
13053-86-6 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9-11-7(4)8-6(3)10/h1-3H3,(H,8,10) |
Clave InChI |
QBWCIGATOPISHO-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NC(=O)C |
SMILES canónico |
CC1=C(ON=C1C)NC(=O)C |
Sinónimos |
Acetamide, N-(3,4-dimethyl-5-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




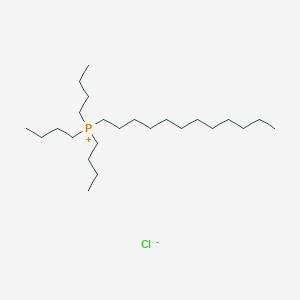

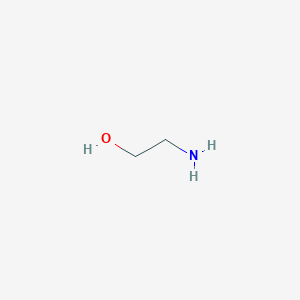
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
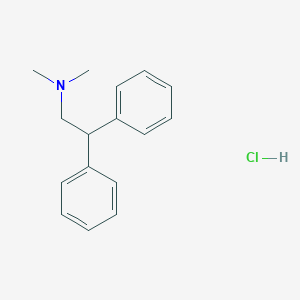

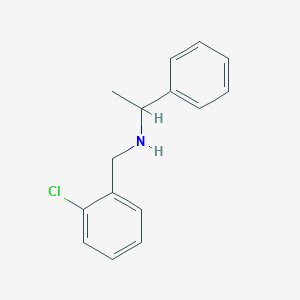
![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
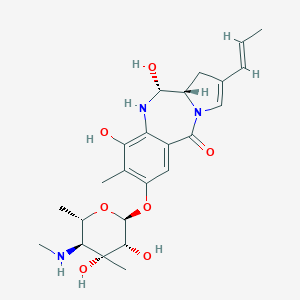

![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
